molecular formula C30H46ClNO9 B12424472 Thailanstatin C

Thailanstatin C

Cat. No.: B12424472
M. Wt: 600.1 g/mol
InChI Key: IUEAQIHFZAHMMU-WEDQMBCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thailanstatin C is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin C involves several steps, including the preparation of key fragments and their subsequent coupling. The (2Z,4S)-4-acetoxy-2-butenamide fragment is common to all spliceostatins/thailanstatins and can be synthesized through various routes . The preparation of the C-1–C-5 tetrahydropyran fragment typically utilizes sugar-derived precursors . The union of these fragments is achieved via a diene segment .

Industrial Production Methods:

Chemical Reactions Analysis

Properties

Molecular Formula

C30H46ClNO9

Molecular Weight

600.1 g/mol

IUPAC Name

2-[(2S,4S,5R,6R)-4-(chloromethyl)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-3,6-dimethyl-5-[[(Z,4S)-4-(2-methylpropanoyloxy)pent-2-enoyl]amino]oxan-2-yl]-3-methylpenta-1,3-dienyl]-4,5-dihydroxyoxan-2-yl]acetic acid

InChI

InChI=1S/C30H46ClNO9/c1-17(2)29(37)39-20(5)9-12-26(33)32-23-13-19(4)24(40-21(23)6)10-7-18(3)8-11-25-28(36)30(38,16-31)15-22(41-25)14-27(34)35/h7-9,11-12,17,19-25,28,36,38H,10,13-16H2,1-6H3,(H,32,33)(H,34,35)/b11-8+,12-9-,18-7+/t19-,20-,21+,22+,23+,24-,25+,28+,30+/m0/s1

InChI Key

IUEAQIHFZAHMMU-WEDQMBCXSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C(C)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C(C)C

Origin of Product

United States

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